Lumbar Spine Bone Mineral Density Increase: Arzoxifene 20 mg/day vs. Raloxifene 60 mg/day in the Phase III NEXT Trial
In the 12-month Phase III NEXT trial (N=320 postmenopausal women with osteoporosis, mean lumbar spine T-score -2.9), arzoxifene 20 mg/day produced a significantly greater increase in lumbar spine BMD (2.8%) compared with raloxifene 60 mg/day (1.7%), a relative difference of 65% (p<0.05) [1]. This superiority was also observed at the femoral neck (1.5% vs. 0.5%) and total hip (1.5% vs. 0.8%) [1]. The difference at lumbar spine and femoral neck reached statistical significance as early as 6 months [1].
| Evidence Dimension | Lumbar spine bone mineral density (BMD) percent change from baseline at 12 months |
|---|---|
| Target Compound Data | 2.8% increase (N=158; arzoxifene 20 mg/day) |
| Comparator Or Baseline | 1.7% increase (N=162; raloxifene 60 mg/day) |
| Quantified Difference | Absolute difference of +1.1 percentage points (65% relative increase; p<0.05) |
| Conditions | Phase III double-blind, active comparator-controlled 12-month trial; postmenopausal women with osteoporosis (mean age 63 years, mean lumbar spine T-score -2.9); all patients received calcium 500 mg/day and vitamin D 400-600 IU/day |
Why This Matters
For osteoporosis research models requiring maximal BMD response, arzoxifene provides substantially greater anabolic bone effects than the standard-of-care SERM raloxifene at approved clinical doses.
- [1] Eli Lilly and Company. Phase III Trial Showed Investigational Compound Arzoxifene Was Superior To Evista (raloxifene HCl) In Increasing BMD In Postmenopausal Women With Osteoporosis. BioProcess Online. 2009 Mar 24. View Source
